molecular formula C5H8N2O B2570416 4-Ethyl-1,2-oxazol-3-amine CAS No. 1498793-09-1

4-Ethyl-1,2-oxazol-3-amine

Cat. No.: B2570416
CAS No.: 1498793-09-1
M. Wt: 112.132
InChI Key: HXUGVRAVZOPLQR-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-oxazol-3-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound features an ethyl group at the fourth position and an amino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. Another method involves the use of nitriles and hydroxylamines under acidic conditions to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

4-Ethyl-1,2-oxazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

    Oxazole: The parent compound with no substituents.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms at different positions.

    1,2,4-Oxadiazole: A related heterocycle with an additional nitrogen atom.

Uniqueness: 4-Ethyl-1,2-oxazol-3-amine is unique due to the presence of the ethyl group at the fourth position and the amino group at the third position. These substituents confer specific chemical and biological properties, making it distinct from other oxazole derivatives. The compound’s unique structure allows it to interact with different molecular targets and exhibit diverse biological activities .

Biological Activity

4-Ethyl-1,2-oxazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring structure with the molecular formula C5_5H8_8N2_2O. The presence of an ethyl group at the nitrogen atom contributes to its unique chemical properties, which are pivotal for its biological interactions. The compound has a molecular weight of approximately 112.13 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . This mechanism is crucial in various therapeutic contexts, particularly in cancer and infectious diseases.

Biological Activities

Anticancer Properties:
Several studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further pharmacological development.

Antimicrobial Activity:
The compound also exhibits significant antimicrobial properties. Derivatives containing the oxazole ring have been explored for their effectiveness against various pathogens, including bacteria and fungi . The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} (µM)Mechanism of Action
AnticancerVarious Cancer Cell Lines32.9Induction of apoptosis
AntimicrobialStaphylococcus aureus25Cell wall synthesis inhibition
AntiparasiticTrypanosoma brucei50Enzyme inhibition

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound, researchers found that treatment with the compound led to a significant reduction in cell viability across several cancer cell lines. The IC50_{50} values ranged from 25 µM to 50 µM depending on the specific cell line tested . The study suggested that the compound's mechanism involved apoptosis induction via mitochondrial pathways.

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial potential of this compound against Staphylococcus aureus. The compound demonstrated an IC50_{50} value of approximately 25 µM, indicating potent activity against this pathogen. The proposed mechanism involved inhibition of bacterial cell wall synthesis .

Properties

IUPAC Name

4-ethyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-8-7-5(4)6/h3H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGVRAVZOPLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498793-09-1
Record name 4-ethyl-1,2-oxazol-3-amine
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